molecular formula C20H11Br2N3O3 B11539363 N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(4-bromophenyl)-1,3-benzoxazol-5-amine

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(4-bromophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11539363
M. Wt: 501.1 g/mol
InChI Key: AYMWMYNOGZRFBV-UHFFFAOYSA-N
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Description

(E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of bromine, nitro, and benzoxazole groups, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole core, followed by the introduction of bromine and nitro groups through electrophilic aromatic substitution reactions. The final step involves the formation of the imine linkage through a condensation reaction between an aldehyde and an amine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions to introduce additional functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and electrophiles like bromine or chlorine for substitution reactions. Reaction conditions often involve solvents like dichloromethane or ethanol and may require catalysts such as palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its bromine and nitro groups make it a useful tool for labeling and tracking biological molecules.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological properties, making them potential candidates for drug development. Research is ongoing to explore its efficacy in treating various diseases.

Industry

In the industrial sector, (E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups can participate in various chemical interactions, influencing the compound’s binding affinity and activity. Pathways involved may include oxidative stress response, signal transduction, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to its combination of bromine, nitro, and benzoxazole groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.

Properties

Molecular Formula

C20H11Br2N3O3

Molecular Weight

501.1 g/mol

IUPAC Name

1-(4-bromo-3-nitrophenyl)-N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C20H11Br2N3O3/c21-14-4-2-13(3-5-14)20-24-17-10-15(6-8-19(17)28-20)23-11-12-1-7-16(22)18(9-12)25(26)27/h1-11H

InChI Key

AYMWMYNOGZRFBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=CC(=C(C=C4)Br)[N+](=O)[O-])Br

Origin of Product

United States

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